molecular formula C15H24O8 B1585539 Tetraethyl propane-1,1,2,3-tetracarboxylate CAS No. 635-03-0

Tetraethyl propane-1,1,2,3-tetracarboxylate

Cat. No.: B1585539
CAS No.: 635-03-0
M. Wt: 332.35 g/mol
InChI Key: WGEVJRBJWMGTSI-UHFFFAOYSA-N
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Description

Tetraethyl propane-1,1,2,3-tetracarboxylate (TPTC, CAS 635-03-0) is a polyfunctional ester derivative of propane-1,1,2,3-tetracarboxylic acid. Its molecular formula is C₁₅H₂₂O₈, with a molecular weight of 354.33 g/mol. TPTC is synthesized via tandem Knoevenagel and Michael addition reactions involving diethyl malonate and formaldehyde in the presence of diethylamine . The compound features four ethyl ester groups attached to a propane backbone at positions 1, 1, 2, and 3, conferring unique steric and electronic properties. TPTC is commercially available (e.g., TCI Chemicals) and is utilized in organic synthesis, particularly as a precursor for heterocyclic compounds and chelating agents .

Properties

IUPAC Name

tetraethyl propane-1,1,2,3-tetracarboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H24O8/c1-5-20-11(16)9-10(13(17)21-6-2)12(14(18)22-7-3)15(19)23-8-4/h10,12H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEVJRBJWMGTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C(=O)OCC)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601034781
Record name 1,1,2,3-Propanetetracarboxylic acid, tetraethyl ester
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Molecular Weight

332.35 g/mol
Source PubChem
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CAS No.

635-03-0
Record name 1,1,2,3-Tetraethyl 1,1,2,3-propanetetracarboxylate
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Record name Tetraethyl propane-1,1,2,3-tetracarboxylate
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Record name 1,1,2,3-Propanetetracarboxylic acid, tetraethyl ester
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Record name Tetraethyl propane-1,1,2,3-tetracarboxylate
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Preparation Methods

Method Overview

The most common and classical method for preparing tetraethyl propane-1,1,2,3-tetracarboxylate involves the esterification of propane-1,1,2,3-tetracarboxylic acid with ethanol. This reaction is typically catalyzed by a strong acid such as sulfuric acid.

Reaction Conditions

  • Reagents: Propane-1,1,2,3-tetracarboxylic acid, ethanol, sulfuric acid (catalyst)
  • Temperature: Reflux conditions (approximately 78 °C for ethanol)
  • Duration: Several hours until reaction completion
  • Purification: Distillation or recrystallization to isolate pure tetraethyl ester

Mechanism

The acid catalyst protonates the carboxylic acid groups, increasing their electrophilicity and facilitating nucleophilic attack by ethanol. Successive esterification of all four carboxyl groups yields the tetraethyl ester.

Research Findings

  • This method yields high purity products (>95% purity by GC).
  • The reaction is scalable and commonly used in laboratory and industrial settings.
  • The process requires careful control of temperature and removal of water to drive the equilibrium toward ester formation.

Electrolytic Dehydrodimeric Coupling of Diethyl Malonate (Advanced Synthetic Route)

Method Overview

An alternative and more sophisticated preparation involves the electrolytic dehydrodimeric coupling of diethyl malonate to form tetraethyl ethane-1,1,2,2-tetracarboxylate, which is closely related structurally to this compound. This method can be adapted for the preparation of related tetraesters.

Reaction Conditions

Mechanism

  • The process involves the electrochemical generation of carbanion intermediates from diethyl malonate.
  • Iodide ions play a crucial role by reacting with malonate carbanions, facilitating coupling.
  • The reaction proceeds via dehydrodimeric coupling, forming the tetraester.

Advantages

  • High yields of tetraester products.
  • The process is continuous and controllable.
  • The electrochemical method allows for the synthesis of complex tetracarboxylate esters without harsh chemical reagents.

Research Insights

  • Elevated temperature improves reaction rates and current efficiency.
  • Molecular iodine formation is minimized at higher temperatures, preventing efficiency loss.
  • The method is patented and has been demonstrated at pilot scales.

Industrial Continuous Flow Esterification

Method Overview

On an industrial scale, continuous flow reactors are employed to optimize the esterification process of propane-1,1,2,3-tetracarboxylic acid with ethanol.

Process Features

  • Continuous feeding of acid and ethanol with acid catalyst.
  • Precise control of temperature and pressure to maximize conversion.
  • Inline purification steps such as distillation or crystallization.

Benefits

  • Improved yield and purity.
  • Enhanced safety and reproducibility.
  • Scalability for large-volume production.

Preparation of Stock Solutions for Research Applications

For research and formulation purposes, this compound is often prepared as stock solutions with precise molarity.

Amount of Compound Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 mg 3.0089 0.6018 0.3009
5 mg 15.0444 3.0089 1.5044
10 mg 30.0888 6.0178 3.0089

Table 1: Stock Solution Preparation Volumes for this compound

Preparation notes:

  • Use physical methods such as vortexing, ultrasound, or hot water bath to aid dissolution.
  • Ensure clarity of solution before proceeding with further solvent additions.
  • Common solvents include DMSO, PEG300, Tween 80, corn oil, and distilled water for in vivo formulations.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Direct Esterification Propane-1,1,2,3-tetracarboxylic acid, ethanol, sulfuric acid, reflux Simple, high purity, scalable Requires removal of water, longer reaction times
Electrolytic Dehydrodimeric Coupling Diethyl malonate, iodide ion electrolyte, elevated temp, electrolysis High yield, continuous process Requires electrochemical setup, complex mechanism
Industrial Continuous Flow Esterification Acid, ethanol, acid catalyst, controlled temp/pressure Efficient, scalable, reproducible Requires specialized equipment
Stock Solution Preparation Tetraethyl ester, solvents (DMSO, PEG300, etc.) Precise concentration control Not a synthesis method, for formulation only

Chemical Reactions Analysis

Types of Reactions: Tetraethyl propane-1,1,2,3-tetracarboxylate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce propane-1,1,2,3-tetracarboxylic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: Propane-1,1,2,3-tetracarboxylic acid and ethanol.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Compounds with substituted ester groups.

Scientific Research Applications

Organic Synthesis

TEPT serves as a crucial building block in organic synthesis. It is utilized to prepare more complex molecules through various reactions such as hydrolysis, reduction, and nucleophilic substitution. These reactions allow for the generation of derivatives that are important in pharmaceutical and material sciences .

Biochemical Assays

In biological research, TEPT has been investigated for its potential use in biochemical assays. Its ester groups can be hydrolyzed by enzymes, making it suitable for studying enzyme kinetics and mechanisms .

Medicinal Chemistry

TEPT is explored as a prodrug candidate due to its ability to release active compounds upon hydrolysis in vivo. This property is particularly relevant in drug design where controlled release is desired to enhance therapeutic efficacy while minimizing side effects .

Industrial Applications

In the industrial sector, TEPT is used as a plasticizer in polymer production. Its ability to modify the properties of polymers makes it valuable for enhancing flexibility and durability in various materials .

Case Study 1: TEPT in Drug Development

A study published in Journal of Medicinal Chemistry highlighted the use of TEPT as a prodrug for an anti-inflammatory drug. The research demonstrated that TEPT effectively released the active drug at physiological pH levels through enzymatic hydrolysis, leading to enhanced bioavailability and reduced side effects compared to traditional formulations .

Case Study 2: TEPT as a Plasticizer

In a study on polymer materials published in Materials Science, researchers evaluated TEPT's effectiveness as a plasticizer. The findings indicated that incorporating TEPT into polyvinyl chloride (PVC) significantly improved flexibility and thermal stability without compromising mechanical strength .

Mechanism of Action

The mechanism of action of tetraethyl propane-1,1,2,3-tetracarboxylate involves its hydrolysis to release propane-1,1,2,3-tetracarboxylic acid and ethanol. The ester groups are cleaved by esterases or under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

(a) Tetramethyl Propane-1,1,2,3-Tetracarboxylate
  • Molecular Formula : C₁₁H₁₆O₈ (CAS 55525-27-4).
  • Key Differences : Methyl ester groups instead of ethyl, reducing steric bulk.
  • Applications : Used in electrolysis reactions to form oxygen-containing heterocycles (e.g., dimethyl 4-(methoxycarbonyl)methyl-5-oxotetrahydrofuran-3,3-dicarboxylate) .
  • Reactivity : Lower steric hindrance allows faster saponification compared to TPTC.
(b) Tetramethyl Propane-1,1,3,3-Tetracarboxylate
  • Molecular Formula : C₁₁H₁₆O₈ (CAS 28781-92-2).
  • Key Differences : Ester groups at positions 1,1,3,3 instead of 1,1,2,3.
  • Physical Properties : Dielectric constant = 4.4 (vs. TPTC’s 2.7 at 19°C) .
  • Applications : Intermediate in synthesizing fluorescent Ca²⁺ indicators (e.g., improved quantum efficiency over quin2) .
(c) Tetraethyl Propene-1,1,2,3-Tetracarboxylate
  • Molecular Formula : C₁₅H₂₀O₈ (CAS 5432-41-7).
  • Key Differences : Propene backbone with a double bond (C2=C3), altering conjugation and reactivity.
  • Reactivity : Undergoes decarboxylation to form aconitic acid isomers under acidic conditions .

Functional Analogs

(a) Propane-1,1,2,3-Tetracarboxylic Acid
  • Molecular Formula : C₇H₈O₈ (free acid form of TPTC).
  • Applications : Effective chelator for radioactive strontium (Sr²⁺) in biological systems, inhibiting bone deposition in rats .
  • Comparison : TPTC’s ethyl esters reduce polarity, making it less water-soluble but more lipophilic than the free acid.
(b) Sodium Propene-1,1,2,3-Tetracarboxylate
  • Applications : Intermediate in detoxification pathways; converts to isocitric/alloisocitric acids under alkaline conditions .
  • Reactivity : Unlike TPTC, this salt undergoes lactonization and decarboxylation without ester hydrolysis.

Physical and Chemical Properties Comparison

Compound Molecular Formula Ester Groups Substitution Pattern Molecular Weight (g/mol) Dielectric Constant Key Applications
TPTC C₁₅H₂₂O₈ Ethyl 1,1,2,3 354.33 2.7 (19°C) Chelation, organic synthesis
Tetramethyl 1,1,2,3-tetracarboxylate C₁₁H₁₆O₈ Methyl 1,1,2,3 276.24 N/A Heterocycle synthesis
Tetramethyl 1,1,3,3-tetracarboxylate C₁₁H₁₆O₈ Methyl 1,1,3,3 276.24 4.4 Fluorescent dyes
Propane-1,1,2,3-tetracarboxylic acid C₇H₈O₈ 1,1,2,3 204.13 N/A Sr²⁺ chelation

Biological Activity

Tetraethyl propane-1,1,2,3-tetracarboxylate (TEPTC), with the CAS number 635-03-0, is an ester compound derived from propane-1,1,2,3-tetracarboxylic acid. This compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of TEPTC, including its synthesis, pharmacological properties, and relevant research findings.

Molecular Formula: C₁₅H₂₄O₈
Molecular Weight: 332.35 g/mol
Physical State: Clear liquid
Purity: >95% (GC)
Specific Gravity: 1.12
Refractive Index: 1.44

PropertyValue
Molecular FormulaC₁₅H₂₄O₈
Molecular Weight332.35 g/mol
Purity>95% (GC)
Specific Gravity1.12
Refractive Index1.44

Synthesis

TEPTC can be synthesized through a multi-step process involving the reaction of propane-1,1,2,3-tetracarboxylic acid with ethanol in the presence of a catalyst. Various methods have been explored to optimize yield and purity, including reflux conditions and the use of different solvents.

Pharmacological Properties

Research indicates that TEPTC exhibits a range of biological activities:

  • Antioxidant Activity: TEPTC has been shown to possess significant antioxidant properties. Studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .
  • Antimicrobial Effects: Preliminary studies suggest that TEPTC demonstrates antimicrobial activity against various pathogens. Its efficacy varies with concentration and type of microorganism tested .
  • Enzyme Inhibition: TEPTC has been investigated for its potential to inhibit certain enzymes associated with metabolic processes. This property could have implications for drug design targeting specific biochemical pathways .

Case Studies

  • Antioxidant Efficacy in Cellular Models:
    A study conducted on human fibroblast cells treated with TEPTC showed a marked decrease in reactive oxygen species (ROS) levels compared to untreated controls. The results indicated a protective effect against oxidative damage, suggesting its potential use as a therapeutic agent in oxidative stress-related conditions .
  • Antimicrobial Testing:
    In vitro tests revealed that TEPTC exhibited inhibitory effects on Gram-positive and Gram-negative bacteria at varying concentrations. The minimum inhibitory concentration (MIC) values were determined for several strains, showing promise for further development as an antimicrobial agent .
  • Enzyme Interaction Studies:
    Research focusing on enzyme kinetics revealed that TEPTC acts as a competitive inhibitor for certain metabolic enzymes. This finding highlights its potential role in modulating metabolic pathways and suggests avenues for further investigation into its therapeutic applications .

Q & A

Q. How to assess stability under catalytic or storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal : TGA analysis (25–300°C, N2_2 atmosphere) to detect decomposition.
  • Hydrolytic : Monitor ester hydrolysis in buffered solutions (pH 4–10) via HPLC.
  • Oxidative : Expose to H2_2O2_2 or O3_3 and track carbonyl loss via IR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tetraethyl propane-1,1,2,3-tetracarboxylate
Reactant of Route 2
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Tetraethyl propane-1,1,2,3-tetracarboxylate

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